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molecular formula C11H11N3O3 B8155691 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

Cat. No. B8155691
M. Wt: 233.22 g/mol
InChI Key: FRSICXAEAHREAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255089B2

Procedure details

4-bromo-2-nitroaniline (1 g, 4.6 mmol) and 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (2 g, 9.2 mmol) was added to a solvent mixture of 1,2-dimethoxymethane (12 ml) and water (6 ml). To the above mixture were added PEPPSI-Ipr (312 mg, 0.46 mmol) and CsCO3 (4.5 g, 13.8 mmol). The reaction mixture was heated at 120° C. for 30 min. The reaction mixture was then diluted with EtOAc (100 ml), washed with bring (50 ml×2). The organic solvent was evaporated and the residue was dissolved in DCM and purified with flash column chromatography (50% EtOAc/Hexane) to afford 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dimethoxymethane
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]1[C:17](B2OC(C)(C)C(C)(C)O2)=[C:16]([CH3:27])[O:15][N:14]=1.O>CCOC(C)=O>[CH3:12][C:13]1[C:17]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)=[C:16]([CH3:27])[O:15][N:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NOC(=C1B1OC(C)(C)C(C)(C)O1)C
Name
1,2-dimethoxymethane
Quantity
12 mL
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Two
Name
CsCO3
Quantity
4.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified with flash column chromatography (50% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C1=CC(=C(N)C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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